molecular formula C20H18N4O3S B2864520 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172001-94-3

4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2864520
CAS RN: 1172001-94-3
M. Wt: 394.45
InChI Key: DLUDXKLWWMCQSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Novel Synthesis and Biological Activity

A study by Badne et al. (2011) involved the synthesis of derivatives similar to 4-methoxy-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, demonstrating antimicrobial properties. This suggests its potential application in developing new antimicrobial agents.

Phosphodiesterase Type 4 Inhibitors

Research by Raboisson et al. (2003) explored compounds with structures related to this compound as potent phosphodiesterase type 4 inhibitors. These findings indicate its potential use in treating inflammatory diseases.

Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) synthesized novel compounds, including derivatives of this compound, and evaluated them as COX inhibitors with analgesic and anti-inflammatory activities. This suggests its potential application in pain management and anti-inflammatory therapy.

Histone Deacetylase 6 Inhibitors

In a study by Lee et al. (2018), derivatives of this compound were found to inhibit histone deacetylase 6, which could be significant in treating Alzheimer's disease.

Antimicrobial Agents

A study conducted by Raju et al. (2010) on similar compounds demonstrated potent antimicrobial activities, suggesting that derivatives of this compound could be useful in creating new antimicrobial drugs.

Future Directions

Given the potential anti-inflammatory properties of similar compounds , future research could focus on further exploring the biological activity of this compound and its potential therapeutic applications.

Mechanism of Action

Target of Action

Compounds containing the benzo[d]thiazole unit, such as this one, have been known to exhibit a wide range of biological and medicinal activities . Notable examples include action as potent and selective human adenosine A3 receptor antagonists and cholinesterase inhibitors .

Mode of Action

It is known that the compound has shown inhibitory activity against cox-1 , which suggests that it may interact with its targets to inhibit certain enzymes, leading to its observed effects.

Biochemical Pathways

Given its inhibitory activity against cox-1 , it can be inferred that it may affect the biochemical pathways involving this enzyme, potentially leading to downstream effects such as the modulation of inflammatory responses.

Pharmacokinetics

The introduction of a methoxy group to the benzothiazole ring in similar compounds has been reported to improve solubility in certain bases , which could potentially impact the bioavailability of this compound.

Result of Action

Compounds with similar structures have shown to inhibit cox-1 , suggesting that this compound may also have anti-inflammatory properties.

properties

IUPAC Name

4-methoxy-N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-12-10-18(22-19(25)13-4-6-14(26-2)7-5-13)24(23-12)20-21-16-9-8-15(27-3)11-17(16)28-20/h4-11H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUDXKLWWMCQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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